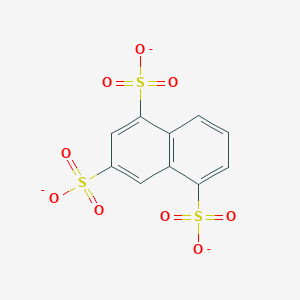
N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. It was first synthesized in 1912 by the German pharmaceutical company Merck, but it was not until the 1970s that its psychoactive effects were discovered.
作用機序
N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, while dopamine and norepinephrine are involved in the regulation of reward and motivation. The increased levels of these neurotransmitters result in the feelings of euphoria and heightened emotions associated with this compound use.
Biochemical and Physiological Effects:
This compound use can have both short-term and long-term effects on the body. Short-term effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, increased sociability, and heightened emotions. Long-term effects can include damage to the brain's serotonin system, which can lead to depression and anxiety.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide has been used in various laboratory experiments to study its effects on the brain and behavior. Its ability to increase the levels of serotonin, dopamine, and norepinephrine in the brain makes it a useful tool for studying the neurochemical basis of mood and emotion. However, its potential for abuse and the ethical concerns surrounding its use in human subjects limit its usefulness in research.
将来の方向性
There are several areas of research that could benefit from further study of N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide. These include the development of new therapies for mental health disorders, the exploration of its potential as a tool for studying the neurochemical basis of mood and emotion, and the investigation of its long-term effects on the brain and behavior. Additionally, research into the potential risks associated with this compound use and ways to mitigate these risks could help to improve the safety of its use in therapeutic settings.
In conclusion, this compound is a synthetic compound that has gained popularity due to its euphoric effects. It has been the subject of extensive scientific research due to its potential therapeutic benefits. This compound works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, resulting in the feelings of euphoria and heightened emotions associated with its use. While it has potential advantages for laboratory experiments, its potential for abuse and ethical concerns surrounding its use in human subjects limit its usefulness. Further research into its potential therapeutic benefits, as well as its potential risks, could help to improve our understanding of this compound.
合成法
N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide is synthesized from safrole, a natural substance found in the oil of sassafras trees. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P. MDP2P is then reduced to this compound using a reducing agent such as aluminum amalgam.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide has been the subject of extensive scientific research due to its potential therapeutic benefits. Studies have shown that this compound can be used to treat various mental health disorders, including post-traumatic stress disorder (PTSD) and anxiety. This compound-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD and improving emotional well-being.
特性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H15NO3/c1-11-4-2-3-5-12(11)8-16(18)17-13-6-7-14-15(9-13)20-10-19-14/h2-7,9H,8,10H2,1H3,(H,17,18) |
InChIキー |
WSNZTRPZVWNCFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)OCO3 |
正規SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)
![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)





![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)